

# What is the mechanism of action of Ned-19?

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## Compound of Interest

Compound Name: Ned-19

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An In-depth Technical Guide to the Mechanism of Action of **Ned-19**

## Introduction

**Ned-19** is a pivotal pharmacological agent that has significantly advanced the study of intracellular calcium ( $\text{Ca}^{2+}$ ) signaling. Discovered through a virtual screening strategy, it is a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), the most potent known  $\text{Ca}^{2+}$ -mobilizing second messenger.<sup>[1][2][3]</sup> Its ability to traverse cell membranes has made it an invaluable tool for probing the physiological and pathological roles of NAADP-mediated signaling in a wide array of cellular processes, from T-cell activation to cancer progression.<sup>[2][4]</sup> This guide provides a comprehensive overview of the molecular mechanism of **Ned-19**, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

## Core Mechanism of Action

The primary mechanism of action of **Ned-19** is the inhibition of NAADP-mediated  $\text{Ca}^{2+}$  release from acidic intracellular stores, such as lysosomes and endosomes.<sup>[2][3]</sup> Unlike competitive antagonists that would vie for the same binding site as the endogenous ligand, **Ned-19** acts non-competitively, suggesting it binds to a different site on the NAADP receptor complex to prevent channel opening.<sup>[1][2]</sup>

## Molecular Target: The NAADP Receptor and Two-Pore Channels (TPCs)

The definitive molecular identity of the NAADP receptor remains a subject of intensive research, but compelling evidence points to Two-Pore Channels (TPCs) as the principal NAADP-gated channels.[4][5][6] TPCs are cation channels located on the membranes of endolysosomal organelles.[7] **Ned-19**'s inhibitory effects are exerted on this signaling axis.[4][5] While it is a potent antagonist of the NAADP pathway, evidence suggests that **Ned-19** may not bind directly to TPCs but rather to an accessory protein that is part of the receptor complex.[7]

Studies using **Ned-19** and its structural analogues have provided crucial evidence for a "two-site" model for the NAADP receptor:

- A high-affinity "locking" site: Binding of NAADP here desensitizes the receptor without causing  $\text{Ca}^{2+}$  release.
- A low-affinity "opening" site: Binding of NAADP here activates the channel to release  $\text{Ca}^{2+}$ . [8]

**Ned-19** itself appears to inhibit both NAADP binding (at the high-affinity site) and NAADP-mediated  $\text{Ca}^{2+}$  release (governed by the low-affinity site).[8]

## Concentration-Dependent Dual Activity

A critical and complex aspect of **Ned-19**'s mechanism is its dual, concentration-dependent effect on TPC2.

- Inhibition (High Concentration): At micromolar concentrations ( $\geq 1 \mu\text{M}$ ), **Ned-19** acts as a non-competitive antagonist, effectively blocking NAADP-induced  $\text{Ca}^{2+}$  release.[9] This is its most widely characterized function.
- Potentiation/Activation (Low Concentration): At low nanomolar concentrations (e.g., 30-100 nM), **Ned-19** can paradoxically potentiate the effects of NAADP or even directly activate TPC2 channels in the absence of NAADP.[2][9]

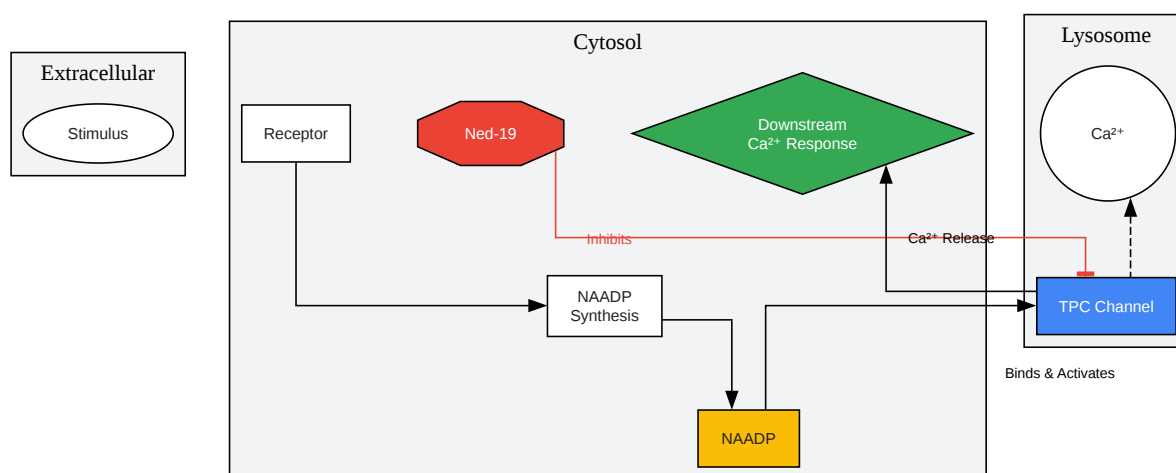
This biphasic activity underscores the complexity of the NAADP receptor complex and highlights the importance of careful dose-response studies when interpreting experimental results using **Ned-19**.

## Signaling Pathways Modulated by Ned-19

**Ned-19** has been instrumental in implicating the NAADP-TPC signaling axis in numerous cellular pathways.

## General NAADP/TPC $\text{Ca}^{2+}$ Release Pathway

Extracellular stimuli trigger the synthesis of NAADP in the cytoplasm. NAADP then binds to its receptors (TPCs) on the surface of lysosomes, causing the release of  $\text{Ca}^{2+}$  from these acidic stores into the cytosol. This initial localized  $\text{Ca}^{2+}$  signal can then be amplified by  $\text{Ca}^{2+}$ -induced  $\text{Ca}^{2+}$  release (CICR) from the endoplasmic reticulum via  $\text{IP}_3$  receptors or ryanodine receptors, leading to a global cytoplasmic  $\text{Ca}^{2+}$  wave that drives downstream cellular responses. **Ned-19** blocks the initial, critical step of this pathway.

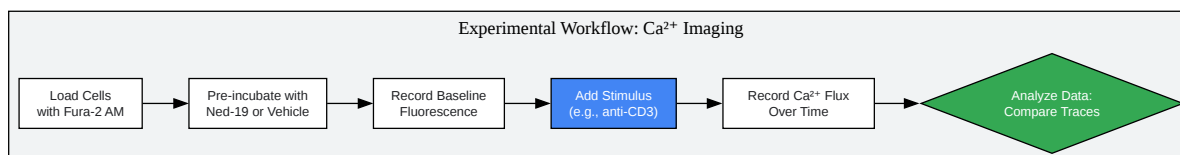
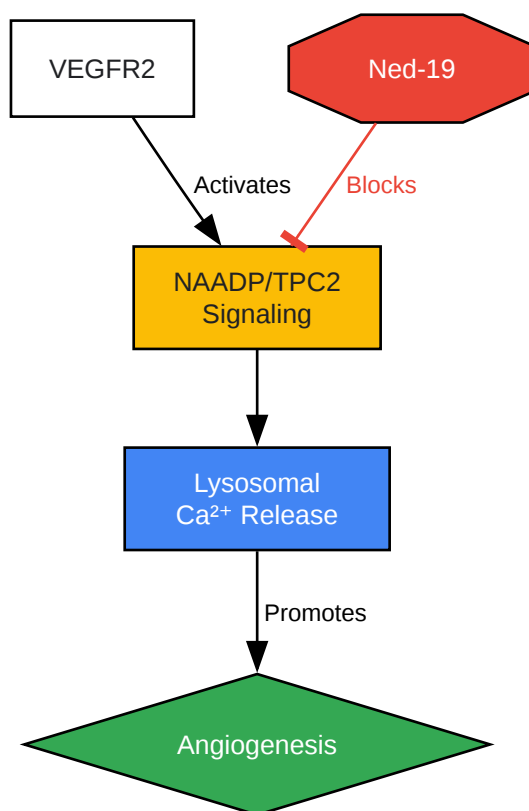


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**Caption:** General mechanism of **Ned-19** inhibition on the NAADP/TPC signaling pathway.

## VEGF-Induced Angiogenesis Pathway

In endothelial cells, Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. The binding of VEGF to its receptor (VEGFR2) activates the NAADP/TPC2 pathway, leading to the necessary  $\text{Ca}^{2+}$  signals for endothelial cell proliferation and migration. **Ned-19** has been shown to block this pathway, thereby inhibiting tumor vascularization.[4][10]



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Two-Pore Channels in Cancer Hallmarks: An Update Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC2 Is a Novel NAADP-sensitive  $\text{Ca}^{2+}$  Release Channel, Operating as a Dual Sensor of Luminal pH and  $\text{Ca}^{2+}$  - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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